molecular formula C17H18N4O3S2 B11621972 3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(3-hydroxypropyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one

3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(3-hydroxypropyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B11621972
M. Wt: 390.5 g/mol
InChI Key: JWXBXNRLFJXDPJ-BENRWUELSA-N
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Description

3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(3-hydroxypropyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. This particular compound features a thiazolidine ring fused with a pyridopyrimidine structure, making it a unique and potentially valuable molecule in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(3-hydroxypropyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multi-step organic reactions. The process may start with the preparation of the thiazolidine ring, followed by the formation of the pyridopyrimidine structure. Key reagents and catalysts are used to facilitate these reactions under controlled conditions, such as specific temperatures, pressures, and pH levels.

Industrial Production Methods

In an industrial setting, the production of this compound would require large-scale reactors and precise control of reaction parameters to ensure high yield and purity. Techniques such as crystallization, distillation, and chromatography may be employed to isolate and purify the final product.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Reduction: The addition of hydrogen or removal of oxygen.

    Substitution: The replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, this compound may serve as a probe to study enzyme interactions, cellular processes, and metabolic pathways. Its ability to interact with biological macromolecules makes it a valuable tool in biochemical assays.

Medicine

In medicine, this compound could be investigated for its potential therapeutic properties. Its structural features may allow it to act as an inhibitor or activator of specific enzymes or receptors, making it a candidate for drug development.

Industry

In industrial applications, this compound may be used in the production of specialty chemicals, agrochemicals, or pharmaceuticals. Its unique properties could enhance the performance of products in various sectors.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes, receptors, or nucleic acids. By binding to these targets, the compound can modulate their activity, leading to various biological effects. The pathways involved may include signal transduction, gene expression, or metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazolidine and pyridopyrimidine derivatives, such as:

  • 3-ethyl-4-oxo-2-thioxo-1,3-thiazolidine
  • 2-amino-4H-pyrido[1,2-a]pyrimidin-4-one

Uniqueness

What sets 3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(3-hydroxypropyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one apart is its unique combination of functional groups and ring structures. This combination provides distinct chemical and biological properties that can be leveraged in various applications.

Properties

Molecular Formula

C17H18N4O3S2

Molecular Weight

390.5 g/mol

IUPAC Name

(5Z)-3-ethyl-5-[[2-(3-hydroxypropylamino)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C17H18N4O3S2/c1-2-20-16(24)12(26-17(20)25)10-11-14(18-7-5-9-22)19-13-6-3-4-8-21(13)15(11)23/h3-4,6,8,10,18,22H,2,5,7,9H2,1H3/b12-10-

InChI Key

JWXBXNRLFJXDPJ-BENRWUELSA-N

Isomeric SMILES

CCN1C(=O)/C(=C/C2=C(N=C3C=CC=CN3C2=O)NCCCO)/SC1=S

Canonical SMILES

CCN1C(=O)C(=CC2=C(N=C3C=CC=CN3C2=O)NCCCO)SC1=S

Origin of Product

United States

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